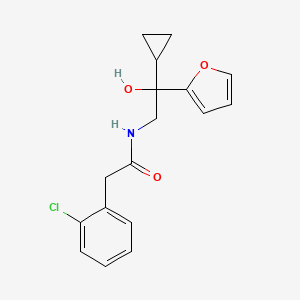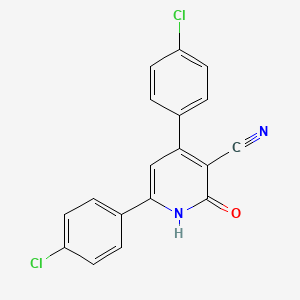
4,6-Bis(4-chlorophenyl)-2-hydroxynicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a study reported the synthesis of new metal complexes of “4,6-bis(4-chlorophenyl)-2-amino-1,2-dihydropyridine-3-carbinitrile” with Co(II), Ni(II), and Cu(II) . Another study reported the synthesis of a novel series of 4,6-disubstituted 2-aminopyrimidines as RAGE inhibitors .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the compound “3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one” was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .作用机制
The mechanism of action of 4,6-BCHN is not yet fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed that 4,6-BCHN may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-BCHN are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been suggested that 4,6-BCHN may possess anti-oxidant and anti-aging properties, as well as being able to modulate the activity of certain enzymes.
实验室实验的优点和局限性
The main advantage of using 4,6-BCHN in laboratory experiments is its low toxicity and wide range of solubility. It is also relatively stable and has a low melting point, making it easy to handle and store. However, there are some limitations to using 4,6-BCHN in laboratory experiments. It is highly polar, meaning that it can interact with other molecules in the reaction mixture, which can lead to unwanted side reactions. Additionally, it can be difficult to obtain in large quantities, making it difficult to use for large-scale reactions.
未来方向
There are a number of potential future directions for 4,6-BCHN research. One potential direction is to further explore its potential applications in the fields of nanotechnology and biotechnology. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to improve its synthesis methods, as well as its solubility and stability.
合成方法
4,6-BCHN can be synthesized from 4-chloronitrobenzene and 2-hydroxy-1-naphthaldehyde in a two-step process. In the first step, 4-chloronitrobenzene is reacted with 2-hydroxy-1-naphthaldehyde in the presence of a base such as sodium carbonate to form 4,6-bis(4-chlorophenyl)-2-hydroxynaphthonitrile. In the second step, the 4,6-bis(4-chlorophenyl)-2-hydroxynaphthonitrile is reacted with aqueous sodium hydroxide to form 4,6-BCHN.
科学研究应用
4,6-BCHN has been studied extensively for its potential applications in the fields of science and technology. It has been used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It has also been used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 4,6-BCHN has also been studied for its potential applications in the field of nanotechnology, where it has been used as a precursor for the synthesis of nanomaterials.
属性
IUPAC Name |
4,6-bis(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFATSGLGPFVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



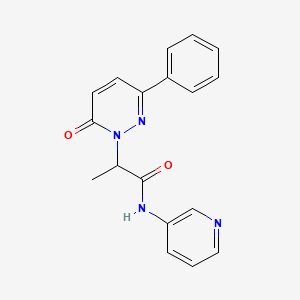
![6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2624403.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624405.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
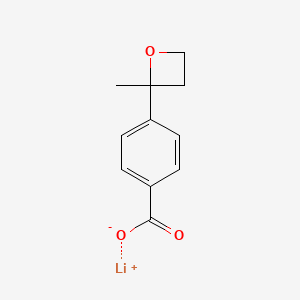

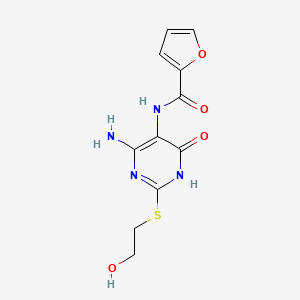
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)

![N1-allyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2624420.png)
